2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate
Description
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Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-oxo-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S.C2H2O4/c19-15-5-3-14(4-6-15)12-18(23)21-9-7-20(8-10-21)13-16(22)17-2-1-11-24-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYPGCHACDFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic molecule with potential therapeutic applications. Its structural components suggest various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a 4-fluorophenyl group , a piperazine moiety , and a thiophene-derived ketone , indicating its potential for diverse biological interactions. The molecular formula is , with a molecular weight of approximately 373.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H18F1N3O3S |
| Molecular Weight | 373.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticonvulsant Activity
Research has indicated that compounds with similar structural motifs to This compound exhibit anticonvulsant properties. For instance, derivatives containing piperazine have shown effectiveness in various seizure models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) tests . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Enzyme Inhibition
The presence of the piperazine moiety may facilitate interactions with various enzymes, including monoamine oxidases (MAOs). Similar compounds have been reported to inhibit MAO-B with significant potency, which is crucial for the treatment of neurodegenerative diseases . The specific interactions of this compound with MAOs remain to be elucidated through docking studies and enzyme assays.
Case Studies
- Anticonvulsant Screening : A study synthesized several piperazine derivatives and tested them for anticonvulsant activity using standard models. Many derivatives showed significant efficacy, suggesting that modifications to the piperazine structure can lead to enhanced pharmacological profiles .
- Antimicrobial Evaluation : A related study highlighted the antimicrobial potential of thiazole derivatives, emphasizing their ability to inhibit specific enzymes involved in bacterial metabolism. This suggests that similar mechanisms may be applicable to our compound.
- MAO Inhibition Studies : Research on pyridazinone derivatives revealed that certain substitutions on the phenyl ring significantly influenced MAO-B inhibition. This highlights the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
